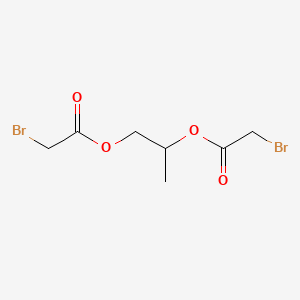

1,2-Bis-(bromoacetoxy)-propane

Description

Structure

3D Structure

Properties

CAS No. |

37102-72-0 |

|---|---|

Molecular Formula |

C7H10Br2O4 |

Molecular Weight |

317.96 g/mol |

IUPAC Name |

2-(2-bromoacetyl)oxypropyl 2-bromoacetate |

InChI |

InChI=1S/C7H10Br2O4/c1-5(13-7(11)3-9)4-12-6(10)2-8/h5H,2-4H2,1H3 |

InChI Key |

RGDPNMOZYADFIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)CBr)OC(=O)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Bis Bromoacetoxy Propane

Direct Esterification Approaches and Optimization Strategies

The most straightforward route to 1,2-Bis-(bromoacetoxy)-propane is the direct esterification of 1,2-propanediol with a bromoacetylating agent, such as bromoacetic acid or, more commonly, an activated derivative like bromoacetyl bromide or bromoacetic anhydride. The reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic carbonyl carbon of the bromoacetyl moiety. Optimization of this process is key to maximizing the yield of the desired diester while minimizing side products.

Catalyst Systems for Esterification

The efficiency of the esterification process is highly dependent on the catalyst employed. Various catalyst systems have been developed to promote the acylation of alcohols and diols.

Acid Catalysts: Traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can lead to side reactions under harsh conditions. Solid acid catalysts, such as clay-supported heteropoly acids (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀/K-10), offer advantages like reusability and improved stability, proving effective in the esterification of 1,2-propanediol. rsc.org

Lewis Acids: Lewis acids like copper(II) salts and boronic acids can activate 1,2-diols for alkylation and acylation under mild conditions, often in the presence of a weak base. nii.ac.jp These catalysts can facilitate selective reactions and are a focus of modern synthetic methods.

Base Catalysts: In reactions using highly reactive acylating agents like bromoacetyl bromide, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is typically used to scavenge the HBr byproduct, driving the reaction to completion. 4-Dimethylaminopyridine (DMAP) is often used as a highly effective acylation catalyst in conjunction with an anhydride.

Enzymatic Catalysis: Lipases are increasingly used for regioselective acylation of polyols. researchgate.net While not extensively documented for this specific compound, enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods.

The choice of catalyst is critical and is often determined by the specific bromoacetylating agent used, the desired reaction conditions, and the scale of the synthesis.

Solvent Effects and Reaction Condition Tuning

The selection of an appropriate solvent and the fine-tuning of reaction conditions are paramount for optimizing the synthesis of this compound.

Solvent Choice: The solvent must be inert to the reactants and capable of dissolving both the 1,2-propanediol and the acylating agent. Aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly employed, particularly when using reactive acylating agents like acyl halides in the presence of a base. pnrjournal.com For reactions catalyzed by solid acids, higher temperatures may be required, and the reaction might be run without a solvent or in a high-boiling inert solvent. rsc.org The polarity of the solvent can influence reaction rates; for instance, dimethyl sulfoxide (B87167) (DMSO)-water mixtures have been shown to affect the rate of reactions involving acetate (B1210297) esters. rsc.org

Temperature and Reaction Time: The optimal temperature depends on the reactivity of the starting materials and the catalyst. Reactions with bromoacetyl bromide are often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature. researchgate.net Esterifications using less reactive agents like bromoacetic acid may require elevated temperatures (e.g., up to 180 °C) and longer reaction times to achieve high conversion. rsc.org

Stoichiometry: To ensure complete diesterification, a molar excess of the bromoacetylating agent (at least two equivalents) is typically used relative to the 1,2-propanediol.

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Typical Reaction Time | Notes |

|---|---|---|---|---|---|

| Bromoacetyl bromide | Pyridine or Triethylamine | Dichloromethane | 0 to 25 | 2-12 hours | Highly reactive; requires a base to neutralize HBr byproduct. |

| Bromoacetic anhydride | DMAP (catalytic) / Triethylamine | Acetonitrile | 25 to 80 | 4-24 hours | Less reactive than the acyl bromide but offers good yields. |

| Bromoacetic acid | H₂SO₄ or p-TsOH | Toluene (with Dean-Stark trap) | 80 to 110 | 12-48 hours | Requires removal of water to drive equilibrium. |

| Bromoacetic acid | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Solvent-free | ~180 | 6-12 hours | Utilizes a reusable solid acid catalyst at high temperature. rsc.org |

Alternative Synthetic Routes for Structural Analogs

While direct esterification is the primary method, alternative routes can be employed to synthesize the target molecule or its structural analogs. These methods often involve the manipulation of functional groups on a pre-existing propane (B168953) backbone.

Halogenation of Propanediol Derivatives

An alternative strategy involves starting with a non-halogenated diester of 1,2-propanediol and introducing the bromine atoms in a subsequent step. For example, 1,2-bis(acetoxy)propane could be subjected to α-bromination. However, this approach can be challenging regarding selectivity and may lead to a mixture of products.

A more viable alternative route involves the halogenation of the precursor alcohol, 1,2-propanediol, followed by esterification. However, direct halogenation of diols to form bromo-alcohols can be complex. A more controlled approach is to start with a related molecule that can be converted to the desired diol structure. For instance, 3-bromo-1,2-propanediol (B131886) can be synthesized from the ring-opening of 3-oxetanol using carbon tetrabromide and triphenylphosphine. researchgate.net This bromo-diol could then be selectively esterified on the remaining hydroxyl group.

Functional Group Interconversions on a Propane Scaffold

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. imperial.ac.uk This approach can be used to prepare this compound or its analogs from various propane-based starting materials.

Key interconversions include:

Alcohol to Halide: The conversion of hydroxyl groups to bromides is a fundamental transformation. vanderbilt.edu For example, starting with 1,2-propanediol, one could envision a protection-esterification-deprotection-bromination sequence to arrive at the target molecule, although this multi-step process is less efficient than direct diesterification.

Alkene to Dibromoacetate: An alkene such as allyl acetate could, in principle, undergo a transformation sequence involving dihydroxylation to form a diol, followed by diesterification with a bromoacetylating agent.

Ester to Ester (Transesterification): While less common for this specific synthesis, a pre-existing diester on the 1,2-propanediol backbone could potentially undergo transesterification with a bromoacetate (B1195939) source.

These FGI strategies offer synthetic flexibility, particularly for creating a library of structural analogs with varied ester groups or halogen atoms.

Stereoselective Synthesis Considerations

Since 1,2-propanediol is a chiral molecule, this compound exists as a pair of enantiomers, (R)- and (S)-1,2-Bis-(bromoacetoxy)-propane. For applications where stereochemistry is important, stereoselective synthesis is required.

Achieving stereoselectivity can be approached in several ways:

Chiral Starting Material: The most direct method is to start with an enantiomerically pure form of 1,2-propanediol, either (R)-(-)-1,2-propanediol or (S)-(+)-1,2-propanediol. The subsequent diesterification reaction typically proceeds with the retention of configuration at the chiral center, yielding the corresponding enantiomerically pure product.

Enzymatic Resolution: A racemic mixture of 1,2-propanediol or a monoester derivative could be resolved using enzymes like lipases, which can selectively acylate or deacylate one enantiomer, allowing for the separation of the enantiomers. researchgate.net

Asymmetric Synthesis: Developing a catalytic asymmetric synthesis would involve using a chiral catalyst that can differentiate between the two hydroxyl groups of a prochiral precursor or control the stereochemistry of a key bond-forming step. While specific methods for this target molecule are not widely reported, general principles of stereoselective synthesis using palladium or other transition metal catalysts on similar substrates suggest its feasibility. organic-chemistry.orgnih.gov

The control of stereochemistry is a critical consideration in modern organic synthesis, and applying these principles is essential for accessing the individual enantiomers of this compound.

Scale-Up Considerations and Green Chemistry Principles in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of various factors to ensure safety, efficiency, and economic viability. Concurrently, the integration of green chemistry principles is crucial for developing sustainable manufacturing processes.

Scale-Up Considerations:

Scaling up the synthesis of this compound from the lab bench to a manufacturing plant introduces several challenges that must be addressed:

Reactor Design and Material: The choice of reactor is critical. For the esterification reaction, which is often reversible, a reactor that facilitates the removal of byproducts (like water) can drive the equilibrium towards the product. researchgate.net Continuous flow reactors are gaining importance in esterification processes as they can improve energy efficiency and reduce plant footprint. rug.nl The reactor material must be resistant to corrosion, especially if acidic catalysts are used. researchgate.net

Heat Transfer and Temperature Control: Esterification reactions are often conducted at elevated temperatures to increase the reaction rate. mdpi.com However, maintaining uniform temperature distribution in a large reactor is challenging. Inadequate heat removal can lead to localized "hot spots," potentially causing side reactions or decomposition of the product.

Byproduct Removal: The esterification reaction produces byproducts, typically water or an acid, depending on the bromoacetylating agent used (bromoacetic acid or bromoacetyl halide). To maximize the yield of the desired diester, these byproducts must be continuously removed from the reaction mixture to shift the chemical equilibrium forward. masterorganicchemistry.com Techniques like azeotropic distillation or the use of pervaporation membranes can be employed for this purpose. researchgate.net

Purification of the Final Product: On a large scale, purification methods need to be efficient and cost-effective. Fractional distillation is a common method for separating the ester from unreacted starting materials and byproducts. chemguide.co.uk The choice of purification technique will depend on the physical properties of this compound and any impurities.

Green Chemistry Principles in Synthesis:

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. sophim.com Applying these principles to the synthesis of this compound can lead to a more sustainable manufacturing process.

Prevention of Waste: The primary goal is to design a synthesis that generates minimal waste. This can be achieved by optimizing the reaction to achieve high conversion and selectivity, thus reducing the formation of byproducts. rug.nl

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. rug.nl The choice of the bromoacetylating agent is critical here. Using bromoacetyl chloride, for instance, results in the formation of HCl as a byproduct, which lowers the atom economy. A direct esterification with bromoacetic acid, where water is the only byproduct, offers a higher atom economy.

Use of Less Hazardous Chemical Syntheses: Whenever possible, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This includes the choice of solvents and catalysts.

Designing Safer Chemicals: This principle focuses on the final product. While the inherent properties of this compound are fixed, the synthesis process should be designed to minimize the presence of hazardous impurities in the final product.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. If a solvent is required, green solvents with low toxicity and environmental impact should be chosen. Solvent-free conditions are ideal from a green chemistry perspective. sparkl.me

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. sparkl.me This can be achieved by conducting reactions at ambient temperature and pressure, although esterification often requires heating. mdpi.com The use of highly active catalysts can help to lower the required reaction temperature.

Use of Renewable Feedstocks: The starting material, 1,2-propanediol, can be derived from renewable resources such as glycerol, a byproduct of biodiesel production. newcastle.edu.au This offers a sustainable alternative to petroleum-based feedstocks.

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be avoided as it requires additional reagents and generates waste. A direct esterification approach is preferable.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. sparkl.me The use of a recyclable solid acid catalyst, for example, can simplify the purification process and reduce waste compared to using a stoichiometric amount of a strong acid catalyst that needs to be neutralized. rsc.org

Design for Degradation: Ideally, chemical products should be designed to break down into innocuous degradation products at the end of their function. The biodegradability of this compound would be a consideration under this principle.

Real-time Analysis for Pollution Prevention: The development of in-process analytical methods to monitor the reaction can help to prevent the formation of hazardous byproducts and optimize reaction conditions in real-time.

Inherently Safer Chemistry for Accident Prevention: The substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

A hypothetical study on the esterification of 1,2-propanediol with propanoic acid (as an analog for bromoacetic acid) using a solid acid catalyst highlights the effect of various parameters on the reaction. rsc.org The findings from such a study can be extrapolated to understand the synthesis of this compound.

Detailed Research Findings:

Reactivity and Reaction Mechanisms of 1,2 Bis Bromoacetoxy Propane

Nucleophilic Substitution Reactions at the Bromine Centers

The carbon atoms attached to the bromine atoms are the electrophilic sites for nucleophilic substitution. In these reactions, a nucleophile replaces the bromide ion. organic-chemistry.org

The mechanism of nucleophilic substitution can be either bimolecular (SN2) or unimolecular (SN1). The preferred pathway depends on the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. libretexts.orgmasterorganicchemistry.com

For 1,2-Bis-(bromoacetoxy)-propane, the bromine atoms are on carbons that are alpha to a carbonyl group. These are α-halo esters. The carbon atom bonded to the bromine is primary.

SN2 Mechanism : Primary alkyl halides strongly favor the SN2 mechanism. lumenlearning.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (bromide). organic-chemistry.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. chemguide.co.uk Given that the electrophilic carbons in this compound are primary, the SN2 pathway is the highly anticipated mechanism for its substitution reactions. Steric hindrance is minimal at these primary centers, allowing for easy access by the nucleophile. lumenlearning.com

SN1 Mechanism : The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. Primary carbocations are highly unstable, making the SN1 mechanism extremely unlikely for this compound under typical conditions. libretexts.orglumenlearning.com

Table 1: Factors Influencing Substitution Mechanisms for this compound

| Factor | Influence on this compound | Predicted Dominant Mechanism |

|---|---|---|

| Substrate Structure | Primary α-halo ester centers. | SN2 |

| Carbocation Stability | Formation of a primary carbocation is highly unfavorable. | SN2 |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) favor SN2. Polar protic solvents (e.g., water, ethanol) can facilitate SN1 but SN2 is still more likely for a primary substrate. | SN2 |

| Nucleophile | Strong nucleophiles favor SN2. The rate of SN1 is independent of the nucleophile's concentration. | SN2 |

The rate and success of the SN2 reaction are highly dependent on the strength and structure of the nucleophile. organic-chemistry.org

Nucleophilicity : Stronger nucleophiles react faster in SN2 reactions. For example, anions like hydroxide (B78521) (OH⁻), cyanide (CN⁻), and thiolates (RS⁻) are potent nucleophiles and would be expected to react readily with this compound. chemguide.co.ukchemguide.co.uk Neutral nucleophiles like water and alcohols are weaker and would react more slowly. chemguide.co.uk

Steric Hindrance : Bulky nucleophiles can slow down SN2 reactions. However, since the reaction centers in this compound are primary, this effect is less pronounced than with secondary or tertiary substrates.

Basicity : While nucleophilicity and basicity are related, they are not the same. In elimination reactions, the nucleophile acts as a base. A strong, sterically hindered base, such as potassium tert-butoxide, would favor elimination over substitution. chemguide.co.uk

Ester Hydrolysis and Transesterification Pathways

The two ester groups in this compound are susceptible to hydrolysis—cleavage by water—and transesterification—the exchange of the alkoxy group. These reactions can be catalyzed by either acid or base.

Under acidic conditions, the ester is hydrolyzed to produce a carboxylic acid (bromoacetic acid) and an alcohol (propane-1,2-diol). The reaction is an equilibrium process, and the mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. To drive the reaction to completion, a large excess of water is typically used.

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer.

Elimination of the alcohol (propane-1,2-diol).

Deprotonation to yield the carboxylic acid.

While specific kinetic data for this compound is unavailable, the rate of acid-catalyzed hydrolysis is generally influenced by steric hindrance around the carbonyl group.

Base-mediated hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. The reaction is driven to completion because the final step, the deprotonation of the carboxylic acid by the strong base, is essentially irreversible.

The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group (the deprotonated propane-1,2-diol), which then deprotonates the newly formed bromoacetic acid.

Transesterification can also occur under basic conditions, where an alkoxide (RO⁻) acts as the nucleophile instead of hydroxide. This results in the formation of a new ester. masterorganicchemistry.com

Table 2: Comparison of Hydrolysis Pathways for this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |

| Reversibility | Reversible | Irreversible |

| Products | Bromoacetic acid + Propane-1,2-diol | Sodium bromoacetate (B1195939) + Propane-1,2-diol |

| Rate | Dependent on [Ester] and [H⁺] | Dependent on [Ester] and [OH⁻] |

Elimination Reactions and Formation of Unsaturated Derivatives

When an alkyl halide is treated with a strong base, it can undergo an elimination reaction to form an alkene. For this compound, this would involve the removal of a hydrogen atom from a carbon adjacent (beta) to the carbon bearing the bromine, and the simultaneous departure of the bromide ion.

However, the structure of this compound makes typical β-elimination complex. The bromine atoms are on the acetyl groups, not the propane (B168953) backbone. An elimination reaction would have to occur on the bromoacetyl moiety. A strong, non-nucleophilic base could abstract a proton from the carbon alpha to the carbonyl group, leading to the formation of an α,β-unsaturated ester after the elimination of bromide. This is a possibility, though substitution at the primary carbon is often a competing and faster reaction, especially with less hindered bases. lumenlearning.comchemguide.co.uk The competition between substitution and elimination is a key consideration, influenced by the type of base, solvent, and temperature. chemguide.co.uk

Role as a Bifunctional Reagent in Organic Transformations

This compound is classified as a bifunctional reagent, a class of molecules that possess two reactive centers. nih.gov These reagents are instrumental in organic synthesis for their capacity to form complex organic structures and enable novel reaction pathways. nih.gov The structure of this compound features two bromoacetoxy groups attached to a propane backbone. The key to its reactivity lies in the two electrophilic carbon atoms adjacent to the bromine atoms. These sites are susceptible to attack by nucleophiles, leading to the displacement of the bromide ions, which are effective leaving groups.

This dual reactivity allows this compound to act as a versatile building block, particularly in cyclization reactions. When reacted with a dinucleophile (a molecule with two nucleophilic centers), it can form a new ring system. This strategy is widely employed for the synthesis of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry. researchgate.netresearchgate.net For instance, analogous bifunctional bromides are reacted with dinucleophiles like bis-phenols, dithiols, or diamines to construct macrocycles and other complex architectures. The reaction of 1,2-bis(bromomethyl)benzene (B41939) with sodium azide, for example, generates a biazide in situ, which can then undergo further reactions, demonstrating the utility of such di-halo compounds in one-pot, multi-step syntheses. nih.gov

The general mechanism for these transformations is typically a double nucleophilic substitution reaction (SN2). savemyexams.com In this one-step process, the nucleophile attacks the electrophilic carbon, and the bromide ion is simultaneously ejected. savemyexams.com Because the reagent has two such sites, the reaction can occur twice, effectively "stitching" the dinucleophile and the propane diether backbone together.

The table below illustrates the expected types of transformations that this compound could undergo with various dinucleophiles, based on the established reactivity of similar bifunctional alkyl halides.

| Dinucleophile | Product Type | Potential Application |

| Diamine (e.g., Ethane-1,2-diamine) | Diazacycloalkane | Ligand Synthesis, Biologically Active Compounds |

| Dithiol (e.g., Ethane-1,2-dithiol) | Dithiacycloalkane | Host-Guest Chemistry, Material Science |

| Dihydroxy Compound (e.g., Catechol) | Dioxacycloalkane | Crown Ether Analogs, Phase Transfer Catalysts |

| Dicarboxylic Acid | Cyclic Diester | Macrocyclic Lactones, Fragrance Components |

Radical Reactions Involving Carbon-Bromine Bonds

In addition to its role in ionic reactions, the carbon-bromine (C-Br) bonds in this compound can participate in radical reactions. libretexts.org These reactions proceed through a different mechanism involving single-electron intermediates known as free radicals. libretexts.org The C-Br bond is relatively weak compared to carbon-hydrogen (C-H) or carbon-chlorine (C-Cl) bonds, making it susceptible to homolytic cleavage. masterorganicchemistry.com This cleavage, where the two electrons in the bond are split between the two atoms, can be initiated by heat or, more commonly, by ultraviolet (UV) light or a radical initiator. libretexts.org

The general process for a radical reaction involving this compound would follow three main stages:

Initiation: Homolytic cleavage of one of the C-Br bonds to produce a carbon-centered radical and a bromine radical. ucr.edu This is the rate-determining step and requires an energy input, often from UV light or a chemical initiator like AIBN (azobisisobutyronitrile) or peroxides. libretexts.org

Propagation: The newly formed carbon radical can then react with other molecules, propagating the radical chain. ucr.edu For example, it could abstract a hydrogen atom from another molecule or add across a double bond in an alkene. libretexts.org This step generates a new radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. ucr.edu

The relative weakness of the C-Br bond is a critical factor. The energy required to break this bond (bond dissociation energy) is significantly lower than that for other bonds, making radical formation a favorable pathway under the right conditions.

The table below compares typical bond dissociation energies (BDE), highlighting the susceptibility of the C-Br bond to homolytic cleavage.

| Bond | Typical Bond Dissociation Energy (kJ/mol) | Implication |

| C-Br | ~285 | Relatively weak, prone to homolytic cleavage to form radicals |

| C-H (primary) | ~423 | Stronger, requires more energy to break |

| C-Cl | ~351 | Stronger than C-Br, less reactive in radical formation |

| O-O (in Peroxide) | ~154 | Very weak, often used as a radical initiator |

The stability of the resulting carbon radical also plays a role in the reaction's feasibility. libretexts.org In the case of this compound, homolysis of a C-Br bond would generate a secondary radical, which is more stable than a primary radical. libretexts.org This radical intermediate could then be trapped or participate in further transformations, making it a potential pathway for C-C bond formation or other functionalizations. rsc.org

Applications of 1,2 Bis Bromoacetoxy Propane in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Architectures

Research explicitly detailing the use of 1,2-Bis-(bromoacetoxy)-propane for constructing complex organic structures is not available in the reviewed scientific literature.

No studies were found that utilize This compound as a starting material for the synthesis of cyclic or heterocyclic compounds. Bifunctional molecules with two reactive bromoacetate (B1195939) groups are theoretically capable of reacting with dinucleophiles to form ring structures, but specific instances or methodologies involving the propane-1,2-diyl backbone of this particular compound have not been reported.

The application of This compound as a chain-extender or cross-linking agent is not described in the available literature. While similar di-haloacetate compounds, such as 1,2-bis(bromoacetoxy)ethane, have been mentioned in the context of cross-linking polymers, there are no corresponding examples for the propane (B168953) derivative.

Building Block for Polymeric Materials and Functionalized Surfaces

There is no evidence in the reviewed literature to suggest that This compound is employed as a building block in the synthesis of polymeric materials or for the functionalization of surfaces.

The use of This compound for surface modification through "grafting to" or "grafting from" reactions is not documented. While the bromoacetate functional groups could theoretically serve as anchor points for such modifications, no specific examples involving this compound have been published.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1,2-Bis-(bromoacetoxy)-propane in solution. Through the analysis of nuclear spin interactions within a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1H, 13C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The integration of these signals provides a ratio of the number of protons in each unique environment. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms, with protons closer to the bromoacetoxy groups expected to resonate at a lower field. Spin-spin coupling patterns, observed as splitting of the signals, provide information about the number of adjacent protons.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbonyl carbons in the bromoacetoxy groups are characteristically found at a lower field compared to the aliphatic carbons of the propane (B168953) backbone.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete structural puzzle. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling relationships, identifying which protons are adjacent to one another. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This collective data allows for the unequivocal assignment of all proton and carbon signals and confirms the connectivity of the bromoacetoxy groups to the 1 and 2 positions of the propane chain.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| Data not publicly available | Data not publicly available |

| Data not publicly available | Data not publicly available |

| Data not publicly available | Data not publicly available |

| 2D NMR Correlations | |

| COSY | HSQC |

| Data not publicly available | Data not publicly available |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS)

Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique that is well-suited for determining the molecular mass of this compound. In ESI-MS, the molecule is typically protonated or adducted with a small cation (e.g., Na⁺), and the mass-to-charge ratio (m/z) of the resulting ion is measured. The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the peaks corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of a sample of this compound and for identifying any volatile impurities. In the mass spectrometer, the separated compound is subjected to electron ionization, which causes it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. Common fragmentation pathways for this compound would likely involve the loss of bromine atoms, bromoacetyl groups, and fragments of the propane backbone.

| Mass Spectrometry Data | |

| Technique | Observed m/z |

| ESI-MS | Data not publicly available |

| GC-MS (EI) | Data not publicly available |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the ester functional groups, typically appearing in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations and the C-H stretching and bending vibrations of the aliphatic propane backbone. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While the polar C=O bond will show a strong band in the IR spectrum, the less polar C-C and C-H bonds of the propane backbone may give rise to more intense signals in the Raman spectrum. The symmetric vibrations of the molecule are often more Raman active.

| Vibrational Spectroscopy Data | |

| Technique | Frequency (cm⁻¹) |

| IR | Data not publicly available |

| IR | Data not publicly available |

| IR | Data not publicly available |

| Raman | Data not publicly available |

X-ray Crystallography for Solid-State Structural Elucidation

For crystalline samples of this compound, X-ray crystallography provides the most definitive three-dimensional structural information. By diffracting X-rays off a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, yielding accurate bond lengths, bond angles, and torsional angles. This technique offers an unambiguous confirmation of the connectivity and stereochemistry of the molecule in the solid state. The resulting crystal structure would provide invaluable data on the conformation of the propane backbone and the orientation of the bromoacetoxy substituents.

| X-ray Crystallography Data | |

| Parameter | Value |

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| Unit Cell Dimensions | Data not publicly available |

| Bond Lengths (Å) | Data not publicly available |

| Bond Angles (°) | Data not publicly available |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a mixture. A suitable reversed-phase HPLC method can be developed to separate this compound from starting materials, byproducts, and degradation products. The area under the peak corresponding to the target compound is proportional to its concentration, allowing for accurate purity determination.

Gas Chromatography (GC), as mentioned in the context of GC-MS, is another powerful separation technique, particularly for volatile and thermally stable compounds. A GC method can provide information on the purity of this compound and can be used to monitor the disappearance of reactants and the appearance of the product during its synthesis.

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used for monitoring reaction progress. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized, often with the aid of a UV lamp or a chemical stain.

| Chromatographic Data | |

| Technique | Parameters |

| HPLC | Data not publicly available |

| GC | Data not publicly available |

| TLC | Data not publicly available |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

The separation and analysis of this compound are crucial for purity assessment, reaction monitoring, and characterization. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful techniques for these purposes. While specific, detailed research findings on dedicated HPLC and GC methods exclusively for this compound are not extensively documented in publicly available literature, appropriate methodologies can be inferred from the analysis of structurally similar compounds, such as other halogenated esters and propane-1,2-diol derivatives.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most probable and effective method for the analysis of this compound, owing to the compound's moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

A hypothetical RP-HPLC method for this compound would likely employ a C18 stationary phase, which is a common choice for a wide range of organic molecules. The mobile phase would typically consist of a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The bromoacetyl groups in the molecule contain carbonyl chromophores, which should allow for detection using an ultraviolet (UV) detector, likely in the range of 200-220 nm.

Detailed Research Findings: While direct studies on this compound are scarce, research on related structures provides a basis for method development. For instance, HPLC methods have been developed for propane-1,2-diol esters of fatty acids, which are structurally analogous. researchgate.net These methods also utilize reversed-phase conditions, demonstrating the suitability of this approach for esters of propane-1,2-diol. Furthermore, bromoacetyl groups are known to be used as derivatizing agents for carboxylic acids to facilitate their detection by HPLC with fluorescence or UV detectors, indicating that the bromoacetoxy moiety is well-suited for HPLC analysis. semanticscholar.orgtcichemicals.com

Interactive Data Table: Hypothetical HPLC Parameters and Results

Below is a table outlining a potential set of parameters and expected results for the HPLC analysis of a sample containing this compound and a common impurity, propane-1,2-diol.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Compound | Hypothetical Retention Time (min) |

| Propane-1,2-diol | 2.5 |

| This compound | 8.2 |

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition in the GC inlet. analyticaltoxicology.com Given its structure as a relatively small diester of propane-1,2-diol, it is expected to have adequate volatility for GC analysis.

A typical GC method would involve a capillary column with a nonpolar or mid-polarity stationary phase, such as a polydimethylsiloxane-based phase (e.g., DB-1 or DB-5). The presence of two bromine atoms per molecule makes this compound an excellent candidate for detection with a highly sensitive and selective electron capture detector (ECD) or a halogen-specific detector (XSD). nih.govepa.gov These detectors are particularly sensitive to halogenated compounds. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) would be a powerful tool, providing not only separation but also mass spectral data that can definitively confirm the compound's identity. researchgate.netnih.gov

Detailed Research Findings: The analysis of halogenated flame retardants and disinfection by-products by GC demonstrates the robustness of this technique for a wide array of brominated compounds. nih.govresearchgate.net For example, methods for compounds like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) have been established using GC coupled with high-resolution mass spectrometry. researchgate.net While structurally different, the principles of separating and detecting halogenated organic molecules are transferable. The analysis of propane-1,2-diol itself has been achieved by GC-MS after derivatization to form a more volatile ester, further supporting the suitability of GC for propane-diol derivatives. nih.govresearchgate.net

Interactive Data Table: Hypothetical GC Parameters and Results

This table presents a plausible set of conditions and expected outcomes for the GC analysis of this compound.

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (1:50) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temp | 300 °C (ECD) |

| Compound | Hypothetical Retention Time (min) |

| This compound | 11.8 |

Theoretical and Computational Chemistry Approaches to 1,2 Bis Bromoacetoxy Propane

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a gaseous state or in solution. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 1,2-Bis-(bromoacetoxy)-propane would begin by calculating the molecule's optimized geometry. This process computationally "builds" the molecule and adjusts its bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, representing its most stable three-dimensional structure.

From this optimized geometry, a variety of properties can be calculated. Vibrational frequency analysis, for instance, can predict the molecule's infrared (IR) spectrum and confirm that the optimized structure is a true energy minimum. Furthermore, DFT calculations yield crucial thermodynamic data, such as the standard enthalpy of formation and Gibbs free energy, which are central to understanding the molecule's stability.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: These are expected, representative values for the functional groups and are not from a specific published study on this molecule.)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C-Br | Carbon (bromoacetyl) - Bromine | ~1.95 Å |

| C=O | Carbonyl Carbon - Oxygen | ~1.21 Å |

| C-O | Carbonyl Carbon - Ester Oxygen | ~1.34 Å |

| O-C | Ester Oxygen - Propane (B168953) Backbone | ~1.45 Å |

| Bond Angles | ||

| O=C-Br | Carbonyl Group | ~125° |

| C-O-C | Ester Linkage | ~117° |

| Br-C-C | Bromoacetyl Group | ~110° |

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key predictors of chemical reactivity.

For this compound, the HOMO would likely be localized around the oxygen and bromine atoms, which possess lone pairs of electrons. The LUMO, representing the most accessible region for accepting electrons, would be expected to be centered on the antibonding σ* orbitals of the C-Br bonds. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more readily polarized and reactive. These calculations would reveal that the molecule is susceptible to nucleophilic attack at the carbons attached to the bromine atoms.

Molecular Dynamics Simulations of Reactivity and Interactions

While quantum chemistry typically models molecules in a static state, Molecular Dynamics (MD) simulations investigate their behavior over time. An MD simulation of this compound would model the molecule's movements and interactions with its environment, such as a solvent or other reactants.

In a simulation, the molecule would be placed in a "box" filled with solvent molecules (e.g., water or an organic solvent). By calculating the forces between all atoms using a classical force field, the simulation tracks the trajectory of each atom over nanoseconds or even microseconds. This can reveal important information about the molecule's conformational flexibility, how it is solvated, and its diffusion through the medium. For this compound, MD simulations could be used to study how the two bromoacetoxy groups move relative to each other and how the molecule interacts with potential reactants, providing a dynamic picture of the system leading up to a chemical reaction.

Prediction of Reaction Pathways and Transition States

A primary application of computational chemistry is to map out the entire energy landscape of a chemical reaction. For this compound, a likely reaction is nucleophilic substitution, where a nucleophile (e.g., hydroxide (B78521), an amine) attacks the electrophilic carbon atom of the bromoacetyl group, displacing the bromide ion.

Computational methods can be used to locate the transition state (TS) for this reaction—the highest energy point along the reaction coordinate. By calculating the structure and energy of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. Such calculations would likely confirm an SN2-type mechanism and could be used to compare the reactivity of the primary versus secondary positions on the propane backbone if the substitution were to occur there.

Table 2: Hypothetical Calculated Energy Profile for Nucleophilic Substitution on this compound (Note: This table illustrates the type of data obtained from reaction pathway calculations and does not represent published results.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu···C···Br]⁻ complex | +15 to +25 (Predicted Ea) |

| Products | 1-(Bromoacetoxy)-2-(nucleoacetoxy)-propane + Br⁻ | -10 to -20 (Exothermic) |

Structure-Reactivity Correlation Studies

Structure-reactivity studies aim to build a quantitative relationship between a molecule's computed properties and its observed chemical behavior. For a series of related compounds, one could correlate calculated parameters with experimental reaction rates.

In the context of this compound, such a study might involve computationally modeling a series of similar di-esters. A key correlation would likely be found between the energy of the LUMO and the rate of nucleophilic substitution. A lower LUMO energy would indicate a greater electrophilicity of the C-Br bond's carbon atom, suggesting a faster reaction rate. Another important parameter would be the calculated partial atomic charge on this carbon atom; a more positive charge would imply greater susceptibility to nucleophilic attack. These correlations provide predictive power, allowing researchers to estimate the reactivity of new, yet-to-be-synthesized compounds based solely on computational results.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The presence of two electrophilic carbon centers and two ester functionalities suggests that 1,2-Bis-(bromoacetoxy)-propane could be a valuable substrate in the development of novel catalytic transformations. Research in this area could focus on:

Enantioselective Catalysis: Chiral bifunctional catalysts could be employed to achieve enantioselective reactions at one or both bromoacetoxy sites. For instance, novel catalysts could facilitate asymmetric bromolactonizations or other cyclization reactions involving unsaturated acids, leading to the formation of stereogenic C-Br bonds with high enantioselectivity nih.govbeilstein-journals.orgrsc.orgfgcu.edu.

Cross-Coupling Reactions: The development of catalytic systems, potentially involving transition metals, for the selective cross-coupling of the bromoacetyl groups with various nucleophiles could lead to the synthesis of complex molecules with diverse functionalities.

Tandem Catalysis: The two reactive sites could be exploited in tandem catalytic cycles to construct intricate molecular architectures in a single pot, enhancing synthetic efficiency.

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. The integration of this compound into flow chemistry systems could be a fruitful area of research:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself would enhance its availability for further applications. Flow synthesis of related α-halo ketones and other esters has been successfully demonstrated, suggesting the feasibility of this approach acs.orguc.ptnih.govmdpi.com.

Sequential Reactions: The compound could be utilized in multi-step flow syntheses where it acts as a bifunctional building block. Its sequential reaction with different nucleophiles in a flow reactor could lead to the rapid generation of libraries of new compounds.

In-line Analysis and Optimization: Flow chemistry setups can be readily coupled with in-line analytical techniques, allowing for real-time monitoring and optimization of reactions involving this compound.

Exploration of Sustainable Synthetic Pathways

In line with the principles of green chemistry, future research should focus on developing more sustainable synthetic pathways for and from this compound. Key areas of exploration include:

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents and reusable solid acid or enzymatic catalysts for its synthesis would reduce the environmental impact. The principles of green chemistry can be applied to improve existing synthetic methods iosrjournals.org.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Biodegradable Polymers: Exploring the use of this compound as a monomer or cross-linking agent in the synthesis of biodegradable polymers could lead to the development of sustainable materials rsc.org.

Advanced Applications in Supramolecular Chemistry or Nanomaterials

The bifunctional nature of this compound makes it an attractive candidate for applications in supramolecular chemistry and the functionalization of nanomaterials.

Supramolecular Assembly: The compound could act as a rigid or semi-rigid linker to connect molecular building blocks, leading to the formation of complex supramolecular architectures such as cages, polymers, or metal-organic frameworks. The use of bifunctional linkers is a well-established strategy in the construction of such assemblies mdpi.comnih.govresearchgate.netresearchgate.net.

Nanoparticle Functionalization: The reactive bromoacetyl groups can be used to covalently attach the molecule to the surface of nanoparticles, thereby modifying their properties and enabling further functionalization. This could be useful for applications in drug delivery, sensing, and catalysis mdpi.comnih.gov.

Cross-linked Materials: Its ability to act as a cross-linking agent can be exploited to create novel hydrogels, polymers, and other materials with tailored properties. The cross-linking of DNA and polymers with bifunctional agents is a known methodology thermofisher.comnih.govbohrium.com.

Chemoinformatic and Machine Learning Approaches for Property and Reactivity Prediction

Computational tools can significantly accelerate the discovery and development of new applications for this compound.

Property Prediction: Chemoinformatic models can be developed to predict the physicochemical properties, bioactivity, and potential toxicity of derivatives of this compound, guiding synthetic efforts towards compounds with desired characteristics.

Reactivity Prediction: Machine learning algorithms can be trained on datasets of reactions involving similar bifunctional alkylating agents to predict the outcome and optimal conditions for new reactions of this compound nih.govpharmaceutical-technology.comrjptonline.orgyoutube.comnih.gov. This can reduce the need for extensive experimental screening.

Virtual Screening: Computational screening of virtual libraries of compounds derived from this compound against biological targets could identify potential new drug candidates.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1,2-Bis-(bromoacetoxy)-propane, and how can purity be maximized?

Methodological Answer:

Synthesis typically involves bromoacetylation of 1,2-propanediol using bromoacetic acid derivatives. Key parameters include:

- Catalyst selection : Use Lewis acids like BF₃·Et₂O or H₂SO₄ to enhance reaction efficiency .

- Solvent system : Anhydrous dichloromethane (CH₂Cl₂) minimizes side reactions (e.g., hydrolysis) .

- Stoichiometry : A 2:1 molar ratio of bromoacetyl chloride to 1,2-propanediol ensures complete esterification.

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor by TLC and confirm via NMR .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS should show [M+H]⁺ at m/z 324.9 (C₇H₁₀Br₂O₄). Fragmentation peaks at m/z 167.9 (BrCH₂CO⁺) validate structure .

- FT-IR : Strong C=O stretches (~1740 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) confirm functional groups.

Pitfalls : Hydrolysis products (e.g., bromoacetic acid) may contaminate samples; use anhydrous conditions and immediate analysis .

Advanced: How does the stability of this compound vary under different storage conditions, and what degradation pathways are dominant?

Methodological Answer:

- Thermal Stability : Decomposes above 80°C via Br⁻ elimination, forming acetic acid derivatives. Store at 0–6°C in amber vials to prevent photodegradation .

- Hydrolytic Degradation : Susceptible to hydrolysis in humid environments. Kinetic studies in D₂O show pseudo-first-order decay (t₁/₂ = 12 hrs at pH 7; t₁/₂ = 2 hrs at pH 10). Stabilize with desiccants (e.g., molecular sieves) .

- Light Sensitivity : UV exposure induces radical-mediated cleavage; use argon-blanketed storage for long-term stability .

Advanced: What mechanistic insights explain contradictory yields reported in nucleophilic substitution reactions involving this compound?

Methodological Answer:

Discrepancies arise from competing reaction pathways:

- Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) favor SN1 mechanisms, leading to carbocation intermediates and byproducts (e.g., elimination) .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance SN2 reactivity (yields >80%), while protic solvents (MeOH) promote hydrolysis .

- Leaving Group Mobility : Bromoacetoxy groups exhibit higher leaving propensity than chloro analogs, but overactivation can cause premature departure. Optimize nucleophile strength (e.g., NaN₃ vs. KSCN) .

Advanced: How can this compound be utilized as a crosslinker in polymer chemistry, and what characterization methods validate network formation?

Methodological Answer:

- Application : React with diols or diamines to form ester/amide-linked polymers. For example, copolymerization with bisphenol A derivatives yields thermally stable polycarbonates .

- Characterization :

- Gel Permeation Chromatography (GPC) : Monitor molecular weight shifts (ΔMw > 10 kDa indicates crosslinking).

- DSC/TGA : Increased glass transition (Tg) and decomposition temperatures confirm crosslink density .

- Swelling Studies : Reduced solvent uptake in crosslinked vs. linear polymers quantifies network integrity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .

- First Aid : Immediate rinsing with water for 15 mins upon exposure; seek medical evaluation for systemic symptoms .

Advanced: What computational tools predict reaction pathways for this compound, and how do they align with experimental data?

Methodological Answer:

- AI-Driven Synthesis Platforms : Tools like Reaxys and Pistachio model SN2/SN1 energetics, predicting feasible routes (e.g., bromoacetylation vs. alkylation) .

- DFT Calculations : Gaussian simulations optimize transition states (e.g., Br⁻ departure energy barriers ~25 kcal/mol), correlating with experimental kinetic data (R² = 0.91) .

- Contradictions : Overestimation of yields in sterically hindered systems (e.g., bulky nucleophiles) due to simplified solvation models .

Basic: How can researchers troubleshoot low yields in the synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.